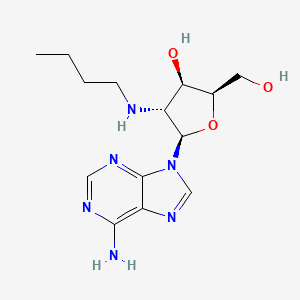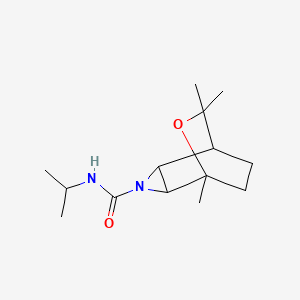
Iodohippuric acid I-123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodohippuric acid I-123, also known as ortho-iodohippuric acid, is a radiopharmaceutical compound used primarily in nuclear medicine. It is labeled with iodine-123, a radioactive isotope, which allows it to be used in diagnostic imaging, particularly for evaluating renal function. The compound is an analog of para-aminohippuric acid and is known for its high clearance rate, making it suitable for renography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iodohippuric acid I-123 involves the iodination of hippuric acid. One method includes dissolving 2-iodobenzoic acid and 2-iodohippuric acid in a sodium hydroxide solution, followed by the addition of potassium iodide and dilution with water . Another method incorporates the use of copper sulfate as a catalyst, optimizing variables such as pH, reaction temperature, and time to achieve high labeling efficiency and radiochemical purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of cyclotrons to produce iodine-123. The process includes the irradiation of a target material, often xenon-123, which decays to iodine-123. The iodine-123 is then chemically incorporated into the iodohippuric acid molecule .
Análisis De Reacciones Químicas
Types of Reactions: Iodohippuric acid I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sodium hydroxide, potassium iodide, and copper sulfate. The reactions are typically carried out under controlled pH and temperature conditions to ensure high purity and yield .
Major Products Formed: The major product formed from the iodination of hippuric acid is this compound itself. Other products may include various iodinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Iodohippuric acid I-123 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the evaluation of renal function through scintigraphy and plasma clearance curves. It is used to assess renal plasma flow, detect obstructive uropathy, vesicorenal reflux, and renal artery stenosis . Additionally, it is employed in dynamic urinary flow imaging and the study of renal function in various physiological and pathological conditions .
Mecanismo De Acción
The mechanism of action of iodohippuric acid I-123 involves its uptake and excretion by the renal system. After intravenous administration, the compound is rapidly taken up by the kidneys and excreted through tubular secretion. This allows for the visualization of renal function and the generation of renograms. The iodine-123 isotope emits gamma rays, which are detected by gamma cameras to produce diagnostic images .
Comparación Con Compuestos Similares
Iodohippuric acid I-123 is often compared with other radiopharmaceuticals used in renal imaging, such as technetium-99m labeled mercaptoacetyltriglycine (MAG3). While both compounds are used for similar diagnostic purposes, this compound has a higher clearance rate and provides more detailed functional imaging . Other similar compounds include para-aminohippuric acid and various iodinated derivatives used in renal studies .
Conclusion
This compound is a valuable compound in the field of nuclear medicine, offering high clearance rates and detailed functional imaging for the evaluation of renal function. Its synthesis involves specific reaction conditions and industrial production methods, and it participates in various chemical reactions. Its applications in scientific research are extensive, particularly in the study of renal physiology and pathology. Compared to similar compounds, this compound stands out for its diagnostic potential and effectiveness.
Propiedades
Número CAS |
54378-29-9 |
|---|---|
Fórmula molecular |
C9H8INO3 |
Peso molecular |
301.07 g/mol |
Nombre IUPAC |
2-[(2-(123I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-4 |
Clave InChI |
CORFWQGVBFFZHF-YWNMBFHISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[123I] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















